Cas no 1256479-13-6 (4-Allyl-1-fluoro-2-methoxybenzene)

4-Allyl-1-fluoro-2-methoxybenzene structure
1256479-13-6 structure
商品名:4-Allyl-1-fluoro-2-methoxybenzene
CAS番号:1256479-13-6
MF:C10H11FO
メガワット:166.192146539688
MDL:MFCD11553766
CID:5216684
PubChem ID:55273731

4-Allyl-1-fluoro-2-methoxybenzene 化学的及び物理的性質

名前と識別子

    • 4-Allyl-1-fluoro-2-methoxybenzene
    • 1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene
    • 1-fluoro-2-methoxy-4-prop-2-enylbenzene
    • MDL: MFCD11553766
    • インチ: 1S/C10H11FO/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7H,1,4H2,2H3
    • InChIKey: XKPQVWCTFBQYBK-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1OC)CC=C

計算された属性

  • せいみつぶんしりょう: 166.079393132g/mol
  • どういたいしつりょう: 166.079393132g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2
  • 疎水性パラメータ計算基準値(XlogP): 2.4

4-Allyl-1-fluoro-2-methoxybenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-698425-0.1g
1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene
1256479-13-6
0.1g
$715.0 2023-03-10
Enamine
EN300-698425-10.0g
1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene
1256479-13-6
10.0g
$3500.0 2023-03-10
Enamine
EN300-698425-2.5g
1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene
1256479-13-6
2.5g
$1594.0 2023-03-10
Enamine
EN300-698425-5.0g
1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene
1256479-13-6
5.0g
$2360.0 2023-03-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01072198-1g
4-Allyl-1-fluoro-2-methoxybenzene
1256479-13-6 95%
1g
¥4011.0 2023-04-04
abcr
AB427631-5 g
4-Allyl-1-fluoro-2-methoxybenzene; .
1256479-13-6
5g
€1603.00 2023-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1373278-500mg
4-Allyl-1-fluoro-2-methoxybenzene
1256479-13-6 95%
500mg
¥19675.00 2024-08-09
Enamine
EN300-698425-0.25g
1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene
1256479-13-6
0.25g
$748.0 2023-03-10
Fluorochem
401330-5g
4-Allyl-1-fluoro-2-methoxybenzene
1256479-13-6 97.0%
5g
£1,615.00 2023-04-21
Enamine
EN300-698425-1.0g
1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene
1256479-13-6
1g
$0.0 2023-06-07

4-Allyl-1-fluoro-2-methoxybenzene 関連文献

4-Allyl-1-fluoro-2-methoxybenzeneに関する追加情報

Recent Advances in the Study of 4-Allyl-1-fluoro-2-methoxybenzene (CAS: 1256479-13-6) in Chemical Biology and Pharmaceutical Research

The compound 4-Allyl-1-fluoro-2-methoxybenzene (CAS: 1256479-13-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This aromatic allyl ether derivative, characterized by its unique fluorine and methoxy substituents, has demonstrated promising potential in various applications, including drug discovery, medicinal chemistry, and chemical biology. Recent studies have explored its synthesis, reactivity, and biological activities, shedding light on its utility as a versatile building block for more complex molecules.

One of the key areas of interest is the role of 4-Allyl-1-fluoro-2-methoxybenzene in the development of novel therapeutic agents. Researchers have investigated its potential as a precursor for bioactive molecules, leveraging its allyl group for further functionalization. The presence of the fluorine atom, known for its ability to modulate pharmacokinetic properties, has made this compound particularly attractive for medicinal chemistry applications. Recent publications have highlighted its use in the synthesis of fluorinated analogs of known drugs, aiming to improve their metabolic stability and binding affinity.

In addition to its pharmaceutical applications, 4-Allyl-1-fluoro-2-methoxybenzene has been studied for its chemical reactivity. A 2023 study published in the Journal of Organic Chemistry detailed its participation in palladium-catalyzed cross-coupling reactions, demonstrating its utility in constructing complex molecular architectures. The study reported high yields and selectivity, underscoring the compound's potential as a valuable intermediate in synthetic chemistry. Furthermore, its stability under various reaction conditions has been noted, making it a reliable candidate for scalable synthesis.

Biological evaluations of 4-Allyl-1-fluoro-2-methoxybenzene and its derivatives have also been a focus of recent research. Preliminary in vitro studies have shown moderate activity against certain enzyme targets, including kinases and proteases, suggesting its potential as a scaffold for inhibitor development. Researchers are particularly interested in exploring its interactions with biological macromolecules, given its unique electronic properties conferred by the fluorine and methoxy groups. Computational modeling studies have provided insights into its binding modes, which could inform future drug design efforts.

Despite these promising findings, challenges remain in fully harnessing the potential of 4-Allyl-1-fluoro-2-methoxybenzene. Issues such as regioselectivity in further derivatization and the need for more comprehensive toxicity profiles are areas of active investigation. However, the compound's versatility and the growing body of research supporting its applications suggest that it will continue to be a subject of interest in the coming years. As synthetic methodologies advance and biological screening becomes more sophisticated, the full scope of its utility in chemical biology and pharmaceutical research is likely to be realized.

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